2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran ring, a morpholine sulfonyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 6-methyl-1-benzofuran-3-carboxylic acid with 4-(morpholin-4-ylsulfonyl)aniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The acetamide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides or benzofuran derivatives.
Scientific Research Applications
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the morpholine sulfonyl group can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-3-phenylpyridine: Shares the benzofuran core but differs in the substituents attached to the ring.
1-(2-benzyloxy-4-methyl-phenyl)-3-(3,6-dimethyl-benzofuran-2-yl)-propenone: Contains a benzofuran ring with different functional groups.
Uniqueness
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to its combination of a benzofuran ring, morpholine sulfonyl group, and acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H22N2O5S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C21H22N2O5S/c1-15-2-7-19-16(14-28-20(19)12-15)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24) |
InChI Key |
FGSBVFCBXBFZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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